N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide
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Overview
Description
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylsulfanyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with methylsulfanyl chloride to form an intermediate, which is then reacted with morpholine and hydroiodic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to optimize the synthesis process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the imine group.
Substitution: The hydroiodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium chloride, sodium bromide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imine derivatives.
Substitution: Corresponding halide salts.
Scientific Research Applications
N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-cyclopropyl-1-(methylsulfanyl)-1-(piperidin-4-yl)methanimine hydroiodide
- N-cyclopropyl-1-(ethylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide
Comparison: Compared to similar compounds, N-cyclopropyl-1-(methylsulfanyl)-1-(morpholin-4-yl)methanimine hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
methyl N-cyclopropylmorpholine-4-carboximidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS.HI/c1-13-9(10-8-2-3-8)11-4-6-12-7-5-11;/h8H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOSEBDRKIYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1CC1)N2CCOCC2.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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